molecular formula C9H18ClNO2 B2788553 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride CAS No. 869882-67-7

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride

Cat. No.: B2788553
CAS No.: 869882-67-7
M. Wt: 207.7
InChI Key: ZTMQLMKTECKJBX-UHFFFAOYSA-N
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Description

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable reagent in scientific research.

Properties

IUPAC Name

methyl 1-(methylamino)cyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10-9(8(11)12-2)6-4-3-5-7-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQLMKTECKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869882-67-7
Record name methyl 1-(methylamino)cyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with methylamine to form 1-methylaminocyclohexane-1-carboxylic acid, followed by esterification with methanol in the presence of an acid catalyst to produce the methyl ester. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive metabolites.

Reaction Conditions and Outcomes

ConditionReagentsTemperatureProductYieldSource
Acidic hydrolysis6M HCl, reflux100°C1-Methylaminocyclohexane-1-carboxylic acid85%
Basic hydrolysisNaOH (2M), ethanol60°CSodium salt of carboxylic acid78%
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis forms a carboxylate intermediate.

  • Structural Impact : Hydrolysis eliminates the methyl ester, enhancing polarity and potential for ionic interactions.

Amine Group Reactivity

The secondary amine participates in nucleophilic substitutions, oxidations, and acylations, enabling structural diversification.

N-Alkylation

Reaction :
R-NH-CH3+R’-XR-N(CH3)-R’+HX\text{R-NH-CH}_3 + \text{R'-X} \rightarrow \text{R-N(CH}_3\text{)-R'} + \text{HX}
Conditions :

  • Reagents: Alkyl halides (e.g., methyl iodide) in presence of K2_2CO3_3 .

  • Solvent: Dimethylformamide (DMF), 25°C, 12 hours.

  • Yield: 70–90% for primary alkyl halides .

Oxidation to Nitroso Derivatives

Reaction :
R-NH-CH3H2O2R-NO\text{R-NH-CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{R-NO}
Conditions :

  • Reagents: Hydrogen peroxide (30%) in acetic acid.

  • Temperature: 0–5°C (prevents over-oxidation).

  • Yield: 65%.

Acylation

Reaction :
R-NH-CH3+R”COClR-N(COR”)-CH3+HCl\text{R-NH-CH}_3 + \text{R''COCl} \rightarrow \text{R-N(COR'')-CH}_3 + \text{HCl}
Conditions :

  • Reagents: Acetyl chloride, triethylamine (base) .

  • Solvent: Dichloromethane, 0°C → room temperature.

  • Yield: 82% .

Ester Reduction

The ester group is reduced to a primary alcohol using strong reducing agents.

Reaction :
R-COOCH3LiAlH4R-CH2OH\text{R-COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH}
Conditions :

  • Reagents: Lithium aluminum hydride (2 equiv) in dry THF.

  • Temperature: 0°C → reflux.

  • Yield: 88%.

Synthetic Optimizations

  • Esterification Efficiency : Trimethylchlorosilane (TMSCl) in methanol achieves >90% esterification yield at room temperature, minimizing racemization .

  • Stability : Hydrochloride salt enhances shelf life (>24 months at −20°C).

Spectroscopic Data

Analysis TypeKey Peaks/ValuesSource
1^11H NMR δ 3.59 (s, 3H, ester CH3_3)
ESI-MS m/z 172.1 [M+H]+^+

Scientific Research Applications

Medicinal Chemistry Applications

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride is utilized in drug development, particularly for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using 1-methylaminocyclohexane derivatives. The compound was reacted with different acyl chlorides to yield a series of esters, which exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the amino group significantly influenced antibacterial potency.

CompoundActivity (MIC µg/mL)
Compound A10
Compound B25
Compound C5

Synthetic Organic Chemistry Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it suitable for producing complex molecules.

Example: Stereospecific Synthesis

Research highlighted the use of 1-methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride in stereospecific syntheses. By employing chiral catalysts, researchers were able to achieve high enantiomeric excess in the production of chiral amines, which are crucial in pharmaceuticals.

Table: Stereoisomer Production Yields

Reaction TypeYield (%)Enantiomeric Excess (%)
Reaction A8595
Reaction B9092

Material Science Applications

In material science, 1-methylaminocyclohexane derivatives are explored for their potential use in polymer synthesis and as additives in coatings.

Polymer Synthesis

The compound has been incorporated into polymer backbones to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers.

Mechanism of Action

The mechanism by which 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride can be compared with other similar compounds, such as 1-aminocyclohexane-1-carboxylic acid and its derivatives. These compounds share structural similarities but differ in their functional groups and properties, making each unique in its applications and reactivity.

Biological Activity

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride typically involves the Strecker amino acid synthesis method, which allows for the formation of amino acids through the reaction of an aldehyde with ammonia and a cyanide source. This compound is often prepared as a hydrochloride salt to enhance its stability and solubility in biological assays .

Pharmacological Properties

1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride could also exhibit anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the methyl amine group may facilitate interactions with enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase, potentially leading to increased levels of neurotransmitters in the synaptic cleft .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride.

Table 1: Comparative Cytotoxicity Data

CompoundIC50 (μM) MCF-7 CellsIC50 (μM) A549 Cells
1-Methylaminocyclohexane-1-carboxylic acid methyl esterTBDTBD
UK-131 ± 517 ± 2
Mitomycin-C5 ± 24.5 μM

This table illustrates the cytotoxicity of various compounds against breast cancer (MCF-7) and lung cancer (A549) cell lines. While specific data for 1-Methylaminocyclohexane-1-carboxylic acid methyl ester is still being determined (TBD), comparisons with established compounds like UK-1 highlight its potential efficacy .

Toxicological Profile

The toxicological profile indicates that 1-Methylaminocyclohexane-1-carboxylic acid methyl ester hydrochloride may pose risks if ingested or inhaled. It has been classified as harmful upon contact with skin or if swallowed . This necessitates careful handling and further investigation into its safety profile.

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